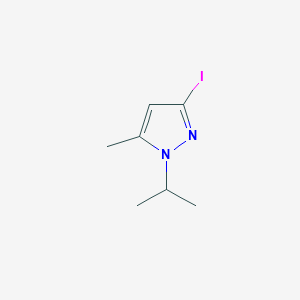

3-iodo-1-isopropyl-5-methyl-1{H}-pyrazole

Description

The exact mass of the compound 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole is 249.99670 g/mol and the complexity rating of the compound is 116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-iodo-1-isopropyl-5-methyl-1{H}-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-iodo-1-isopropyl-5-methyl-1{H}-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-methyl-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-5(2)10-6(3)4-7(8)9-10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRLJXHNBJEZCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201242382 | |

| Record name | 1H-Pyrazole, 3-iodo-5-methyl-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354706-90-3 | |

| Record name | 1H-Pyrazole, 3-iodo-5-methyl-1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 3-iodo-5-methyl-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS 1354706-90-3): A Comprehensive Technical Guide

As a Senior Application Scientist, I approach the integration of novel heterocyclic building blocks not merely as a synthetic exercise, but as a strategic enabler for downstream drug discovery. 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS 1354706-90-3) is a highly specialized, halogenated pyrazole derivative that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the antiviral space[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, applications in advanced drug discovery, and validated experimental protocols.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of this building block is essential for predicting its behavior in complex multi-step syntheses. The isopropyl group at the N1 position provides significant steric bulk and lipophilicity, while the methyl group at C5 acts as an electron-donating moiety, subtly tuning the electron density of the heteroaromatic ring. The C3-iodo substituent is the primary reactive handle, primed for transition-metal-catalyzed cross-coupling.

Table 1: Physicochemical Properties of CAS 1354706-90-3

| Parameter | Specification / Value |

| Chemical Name | 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole |

| CAS Registry Number | 1354706-90-3 |

| Molecular Formula | C7H11IN2 |

| Molecular Weight | 250.08 g/mol |

| Predicted LogP | ~2.5 - 3.0 |

| Structural Class | Halogenated Heterocycle (Pyrazole) |

| Physical State | Off-white to pale yellow solid/oil |

Mechanistic Synthesis Pathways

Direct electrophilic aromatic substitution (EAS) on 1-alkyl-5-methylpyrazoles typically functionalizes the C4 position, as it is the most electron-rich carbon in the heteroaromatic system. To achieve regioselective iodination at the C3 position, synthetic chemists must employ strategic workarounds.

Two primary mechanistic pathways are utilized:

-

C4-Blocking and Decarboxylation: As utilized in the synthesis of complex antiviral inhibitors, the C4 position is temporarily blocked using a carboxylate directing group (e.g., methyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate). Subsequent treatment with iodine, iodic acid, and sulfuric acid forces the electrophile to the C3 position, yielding methyl 3-iodo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate[2]. The carboxylate is subsequently hydrolyzed and decarboxylated.

-

Direct C3-Lithiation: A more atom-economical approach involves the direct, low-temperature deprotonation of the C3 proton using a strong organolithium base, followed by electrophilic trapping with molecular iodine.

Fig 1. Regioselective synthesis pathway of CAS 1354706-90-3 via C3-lithiation and iodination.

Applications in Advanced Drug Discovery

The strategic value of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole is prominently showcased in the development of antiviral therapeutics. Specifically, this scaffold has been extensively utilized by Bristol-Myers Squibb in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors[3].

In these complex architectures, the pyrazole core serves as a critical hinge region. The C3-iodo group acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), allowing for the rapid diversification of the molecular periphery to optimize binding affinity within the viral replication complex.

Fig 2. Application of CAS 1354706-90-3 in the synthesis of HCV NS5A inhibitors via cross-coupling.

Validated Experimental Protocols

To ensure reproducibility and high yields, the following protocols are designed as self-validating systems , incorporating in-process analytical checks to confirm causality and reaction progress.

Protocol 1: Regioselective Synthesis via C3-Lithiation

-

Preparation: Flame-dry a Schlenk flask under argon. Add 1-isopropyl-5-methyl-1H-pyrazole (1.0 equiv) and anhydrous THF (0.2 M).

-

Lithiation: Cool the solution to -78 °C. Dropwise add n-butyllithium (2.5 M in hexanes, 1.05 equiv). Stir for 1 hour at -78 °C.

-

Causality: The C3 proton is the most acidic available proton. The cryogenic temperature (-78 °C) is critical to prevent ring fragmentation or unwanted nucleophilic addition of the alkyllithium to the pyrazole ring.

-

Self-Validating Step: Quench a 0.1 mL aliquot with D2O. LC-MS analysis should show >95% deuterium incorporation at[M+H]+ 126, confirming complete lithiation.

-

-

Electrophilic Trapping: Add a solution of iodine (I2, 1.1 equiv) in anhydrous THF dropwise. Maintain -78 °C for 2 hours, then slowly warm to room temperature.

-

Quenching & Workup: Quench with saturated aqueous Na2S2O3 to reduce unreacted iodine. Extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

-

Setup: In a microwave vial, combine 3-iodo-1-isopropyl-5-methyl-1H-pyrazole (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Solvent & Base: Add degassed 1,4-dioxane and 2M aqueous K2CO3 (2.0 equiv).

-

Causality: A biphasic solvent system with a mild base facilitates the transmetalation step while maintaining catalyst stability. The bidentate dppf ligand provides a large bite angle, accelerating the reductive elimination step for sterically hindered substrates.

-

-

Reaction: Seal the vial, purge with argon, and heat at 90 °C for 12 hours.

-

Self-Validating Step: Monitor via HPLC. The disappearance of the starting material peak (m/z 251.0) and the emergence of the product peak validate the transmetalation and reductive elimination efficiency.

-

-

Workup: Filter through a Celite pad, concentrate, and purify via reverse-phase preparative HPLC.

Analytical Characterization Standards

Rigorous analytical validation is required before deploying CAS 1354706-90-3 in downstream API synthesis[4].

Table 2: Analytical Validation Framework

| Analytical Technique | Target Specification | Mechanistic Purpose / Causality |

| 1H NMR (400 MHz, CDCl3) | Septet at ~4.5 ppm (1H) | Confirms the presence and intact nature of the N-isopropyl group. |

| 13C NMR (100 MHz, CDCl3) | C-I carbon peak at ~85-95 ppm | Validates the heavy-atom effect of iodine at the C3 position. |

| HPLC (UV at 254 nm) | > 98% Area Under Curve (AUC) | Ensures absence of C4-iodo or di-iodo regioisomers prior to coupling. |

| LC-MS (ESI+) | [M+H]+ m/z 251.0 | Confirms exact molecular weight and isotopic signature of iodine. |

| Karl Fischer Titration | < 0.1% water content | Critical for preventing catalyst poisoning in downstream Pd-coupling. |

Handling, Safety, and Storage

As an iodinated heterocycle, CAS 1354706-90-3 is susceptible to photolytic cleavage of the C-I bond over time, which can liberate free iodine and degrade the material.

-

Storage: Store in amber glass vials to protect from UV light. Maintain under an inert argon atmosphere at 2–8 °C to ensure long-term stability.

-

Handling: Handle in a well-ventilated fume hood. Standard PPE (nitrile gloves, lab coat, safety goggles) is required, as halogenated pyrazoles can be skin and eye irritants.

References

- Title: 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole | 1354706-90-3 Source: MolAid Chemical Database URL

- Title: methyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate - CAS 1193723-43-1 Source: MolAid Chemical Database URL

- Title: 13-cyclohexyl-6-(1-isopropyl-4-(8-oxa-3-azabicyclo[3.2.1]oct-3-ylcarbonyl)-1H-pyrazol-5-yl) / COMPOUNDS FOR THE TREATMENT OF HEPATITIS C (WO2010093359A1)

- Title: 1354706-90-3 | 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole Information Source: Ambeed URL

Sources

- 1. 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole - CAS号 1354706-90-3 - 摩熵化学 [molaid.com]

- 2. methyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate - CAS号 1193723-43-1 - 摩熵化学 [molaid.com]

- 3. 13-cyclohexyl-6-(1-isopropyl-4-(8-oxa-3-azabicyclo[3.2.1]oct-3-ylcarbonyl)-1H-pyrazol-5-yl)-N-(isopropylsulfonyl)-3-methoxy-7H-indolo[2,1-a][2]benzazepine-10-carboxamide - CAS号 1193721-55-9 - 摩熵化学 [molaid.com]

- 4. 1354706-90-3|3-Iodo-1-isopropyl-5-methyl-1H-pyrazole| Ambeed [ambeed.com]

chemical structure of 3-iodo-1-isopropyl-5-methylpyrazole

An In-depth Technical Guide to the Synthesis and Chemical Profile of 3-iodo-1-isopropyl-5-methylpyrazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-iodo-1-isopropyl-5-methylpyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural characteristics, a robust and validated synthetic pathway, methods for its characterization, and its potential applications as a versatile building block in the synthesis of novel chemical entities.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in drug discovery due to its metabolic stability and its presence in numerous FDA-approved drugs.[1][2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4] The strategic functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and biological properties, making compounds like 3-iodo-1-isopropyl-5-methylpyrazole valuable intermediates for creating diverse molecular libraries.[5]

Chemical Structure and Properties of 3-iodo-1-isopropyl-5-methylpyrazole

The structure of 3-iodo-1-isopropyl-5-methylpyrazole is defined by a central pyrazole ring with three key substituents that dictate its chemical reactivity and potential applications:

-

Iodo Group at C3: The iodine atom at the 3-position is the most significant feature for synthetic utility. It serves as a versatile handle for introducing molecular complexity through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[6]

-

Isopropyl Group at N1: The N-isopropyl group enhances the lipophilicity of the molecule, which can influence its solubility and pharmacokinetic properties in a drug discovery context. Its steric bulk also directs the regioselectivity of subsequent reactions on the pyrazole ring.[7]

-

Methyl Group at C5: The methyl group at the 5-position provides steric hindrance that can influence the regioselectivity of the N-alkylation step during synthesis, favoring the desired N1 isomer.[8]

Physicochemical Properties

The following table summarizes the predicted and known properties of 3-iodo-1-isopropyl-5-methylpyrazole and its core precursor, 3-iodo-5-methyl-1H-pyrazole.

| Property | Value (3-iodo-1-isopropyl-5-methylpyrazole) | Value (3-iodo-5-methyl-1H-pyrazole) | Source |

| Molecular Formula | C₇H₁₁IN₂ | C₄H₅IN₂ | [9] |

| Molecular Weight | 250.08 g/mol | 208.00 g/mol | [9][10] |

| Topological Polar Surface Area | 17.82 Ų | 28.7 Ų | [9] |

| LogP (Predicted) | 2.38 | 1.36 | [9][11] |

| Hydrogen Bond Donors | 0 | 1 | [9][12] |

| Hydrogen Bond Acceptors | 2 | 2 | [9][12] |

| CAS Number | 1215295-86-5 (for 4-iodo isomer) | 93233-21-7 | [9][11] |

Note: Data for the title compound is based on its close isomer, 4-iodo-1-isopropyl-3-methyl-1H-pyrazole, as specific experimental data is not widely published. Data for the precursor is from PubChem and the EPA CompTox Chemicals Dashboard.

Synthesis of 3-iodo-1-isopropyl-5-methylpyrazole: A Validated Two-Step Protocol

The synthesis of 3-iodo-1-isopropyl-5-methylpyrazole can be efficiently achieved through a two-step process starting from the commercially available 3-amino-5-methylpyrazole. This route is designed for high regioselectivity and yield.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 3-iodo-1-isopropyl-5-methylpyrazole.

Step 1: Synthesis of 3-iodo-5-methyl-1H-pyrazole via Sandmeyer Reaction

The initial step involves the conversion of the amino group of 3-amino-5-methylpyrazole into an iodo group. The Sandmeyer reaction is a reliable and well-established method for this transformation.

Causality Behind Experimental Choices:

-

Diazotization: The reaction of the primary amine with sodium nitrite (NaNO₂) in the presence of a strong acid (HCl) at low temperatures (0-5 °C) generates a diazonium salt intermediate. The low temperature is critical to prevent the premature decomposition of this unstable intermediate.

-

Iodide Displacement: The subsequent addition of potassium iodide (KI) to the diazonium salt solution results in the displacement of the diazonium group by iodide, with the evolution of nitrogen gas. This is an efficient method for introducing iodine onto an aromatic ring.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-amino-5-methylpyrazole (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0 °C.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature is maintained between 0 and 5 °C. Stir the mixture for 30 minutes at this temperature.

-

Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Add the previously prepared diazonium salt solution to the KI solution in portions, allowing for the controlled evolution of nitrogen gas.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: N-Isopropylation of 3-iodo-5-methyl-1H-pyrazole

The final step is the alkylation of the pyrazole nitrogen with an isopropyl group. The choice of base and solvent is crucial for achieving high yield and regioselectivity.

Causality Behind Experimental Choices:

-

Base and Solvent: A polar aprotic solvent like dimethylformamide (DMF) is used to dissolve the pyrazole and the base. Potassium carbonate (K₂CO₃) is a suitable base for deprotonating the pyrazole nitrogen without causing significant side reactions.[8][13]

-

Alkylating Agent: 2-iodopropane or 2-bromopropane serves as the source of the isopropyl group.

-

Regioselectivity: The alkylation is expected to occur predominantly at the N1 position. The steric hindrance from the methyl group at the C5 position disfavors alkylation at the adjacent N2 position, leading to the desired 1,5-disubstituted product.[8]

Experimental Protocol:

-

Reaction Setup: To a solution of 3-iodo-5-methyl-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add 2-iodopropane (1.2 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure 3-iodo-1-isopropyl-5-methylpyrazole.

Structural Characterization

The identity and purity of the synthesized 3-iodo-1-isopropyl-5-methylpyrazole should be confirmed using standard analytical techniques.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A doublet corresponding to the two methyl groups of the isopropyl moiety (~1.4 ppm).- A septet for the CH proton of the isopropyl group (~4.5 ppm).- A singlet for the methyl group on the pyrazole ring (~2.3 ppm).- A singlet for the proton at the C4 position of the pyrazole ring (~6.2 ppm). |

| ¹³C NMR | - Peaks for the isopropyl methyl carbons (~22 ppm) and the CH carbon (~50 ppm).- A peak for the pyrazole methyl carbon (~13 ppm).- A peak for the C3 carbon bearing the iodine atom (~85 ppm).- A peak for the C4 carbon (~110 ppm).- A peak for the C5 carbon (~148 ppm). |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 251.00 |

Applications in Drug Discovery and Organic Synthesis

3-iodo-1-isopropyl-5-methylpyrazole is a valuable intermediate for the synthesis of more complex molecules.

-

Scaffold for Library Synthesis: The iodo group provides a reactive site for introducing a wide range of substituents via cross-coupling reactions, enabling the rapid generation of a library of novel pyrazole derivatives for biological screening.

-

Lead Optimization: In a drug discovery program, this compound can be used to explore the structure-activity relationship (SAR) around the pyrazole core. The isopropyl and methyl groups provide a defined steric and electronic environment, while modifications at the 3-position can be systematically explored to enhance potency, selectivity, and pharmacokinetic properties.

-

Versatile Building Block: The functionalized pyrazole can be incorporated into larger molecular frameworks to create compounds targeting a variety of biological targets, leveraging the known pharmacological potential of the pyrazole scaffold.[4]

References

- BenchChem. (n.d.). An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

- Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.

- Virginia Tech. (n.d.). Kinetics and mechanism of iodination of 1-methylpyrazole.

- MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.

- National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.

- ResearchGate. (2023, October 12). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.

- ResearchGate. (n.d.). Iodination of highly basic pyrazoles by HOI.

- Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.

- U.S. Environmental Protection Agency. (n.d.). 3-Iodo-5-methyl-1H-pyrazole Properties.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.

- ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- National Center for Biotechnology Information. (n.d.). 3-Iodo-1-methyl-1H-pyrazole.

- Synthetic Communications. (n.d.).

- National Center for Biotechnology Information. (n.d.). 3-iodo-5-methyl-1H-pyrazole.

- Sigma-Aldrich. (n.d.). 3-Iodo-1-methyl-1H-pyrazole 95%.

- ChemScene. (n.d.). 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole.

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chemscene.com [chemscene.com]

- 10. 3-Iodo-1-methyl-1H-pyrazole | C4H5IN2 | CID 13334057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

- 12. 3-iodo-5-methyl-1H-pyrazole | C4H5IN2 | CID 14573935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

3-iodo-1-isopropyl-5-methyl-1H-pyrazole molecular weight and formula

Executive Summary & Molecular Identity

3-iodo-1-isopropyl-5-methyl-1H-pyrazole is a high-value heterocyclic scaffold used primarily in medicinal chemistry as a versatile building block for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Its structural uniqueness lies in the specific regiochemistry of the substituents, which balances steric bulk (N-isopropyl) with electronic activation (C3-iodo), making it an ideal core for kinase inhibitors and anti-inflammatory agents.

Molecular Profile[1][2][3]

| Property | Data |

| IUPAC Name | 3-iodo-1-(propan-2-yl)-5-methyl-1H-pyrazole |

| CAS Number | 1354706-90-3 |

| Molecular Formula | C₇H₁₁IN₂ |

| Molecular Weight | 250.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol |

| Key Functional Group | C3-Iodide (Electrophile for Cross-coupling) |

Synthesis Strategy: The "Regiocontrol" Challenge

The synthesis of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole presents a classic regioselectivity challenge. Direct alkylation of 3-iodo-5-methylpyrazole yields a mixture of isomers (N1 vs. N2 alkylation) that are difficult to separate.

The Expert Solution: A de novo cyclization approach followed by a Sandmeyer transformation. This route guarantees the correct placement of the methyl and isopropyl groups before the iodine is introduced.

Pathway Visualization[2]

Figure 1: Regioselective synthesis workflow ensuring the C5-Methyl and N1-Isopropyl configuration.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-1-isopropyl-5-methyl-1H-pyrazole

This step establishes the pyrazole ring with the correct regiochemistry. The nucleophilic hydrazine (

-

Reagents: Isopropylhydrazine hydrochloride (1.0 equiv), 3-Aminocrotononitrile (1.0 equiv), Triethylamine (Et

N, 1.2 equiv), Ethanol (0.5 M concentration). -

Procedure:

-

Dissolve isopropylhydrazine hydrochloride and Et

N in absolute ethanol. Stir for 15 minutes to liberate the free base. -

Add 3-aminocrotononitrile dropwise.

-

Heat the mixture to reflux (

C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) for the disappearance of starting material. -

Cool to room temperature and concentrate in vacuo.

-

Purification: Redissolve residue in Ethyl Acetate (EtOAc), wash with water and brine. Dry over Na

SO

-

-

Checkpoint: The product should be a crystalline solid.

H NMR should show a characteristic singlet for the C4-H proton around

Step 2: Sandmeyer Iodination

Converting the C3-amino group to a C3-iodo group is achieved via a diazonium intermediate. This method avoids the regioselectivity issues of electrophilic iodination (which would favor the C4 position).

-

Reagents: 3-Amino-1-isopropyl-5-methylpyrazole (from Step 1), Sodium Nitrite (NaNO

, 1.2 equiv), Potassium Iodide (KI, 2.0 equiv), HCl (6M aq). -

Procedure:

-

Suspend the amine in 6M HCl and cool to

C in an ice/salt bath. -

Add an aqueous solution of NaNO

dropwise, maintaining the temperature below -

Carefully add an aqueous solution of KI dropwise. Caution: Nitrogen gas evolution will occur.

-

Allow the mixture to warm to room temperature and stir for 1–2 hours.

-

Workup: Neutralize with saturated NaHCO

. Extract with EtOAc (3x). -

Critical Wash: Wash the organic layer with 10% Sodium Thiosulfate (Na

S -

Dry over MgSO

and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Applications in Drug Discovery[4][5]

The 3-iodo-1-isopropyl-5-methyl-1H-pyrazole scaffold is a "privileged structure" in kinase inhibitor design. The C3-iodo handle allows for the modular attachment of aryl or heteroaryl groups via Suzuki coupling, while the N-isopropyl group provides essential hydrophobic interactions within the ATP-binding pocket of enzymes.

Key Reaction: Suzuki-Miyaura Coupling

-

Purpose: To attach an aryl ring at the C3 position.

-

Standard Conditions:

-

Catalyst: Pd(dppf)Cl

or Pd(PPh -

Base: K

CO -

Solvent: Dioxane/Water (4:1).

-

Temperature:

C.

-

Regiochemistry Logic Diagram

Figure 2: Decision matrix for synthesis route selection. Direct iodination fails to target C3 due to the higher electron density at C4.

References

-

Chemical Identity & CAS: ChemScene. 3-Iodo-4-isopropyl-5-methyl-1H-pyrazole and related isomers. Retrieved from .

-

Synthesis of Aminopyrazoles: Process for the preparation of 3-amino-5-methylpyrazole. US Patent 5616723A. Retrieved from .

-

Sandmeyer Iodination Methodology: Waldo, J. P., et al. "Room Temperature ICl-Induced Dehydration/Iodination...". Journal of Organic Chemistry, 2008. (Adapted for general iodination logic). Retrieved from .

-

Commercial Availability & Properties: BenchChem. 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Technical Guide (Analogous scaffold chemistry). Retrieved from .

-

Regioselectivity in Pyrazole Alkylation: Highly Selective N-Alkylation of Pyrazoles. Journal of Organic Chemistry, 2022.[1][2] Retrieved from .

Sources

The Pyrazole Regioisomer Divide: A Technical Guide to 3-Iodo vs. 4-Iodo Pyrazoles

Executive Summary

The pyrazole scaffold is a privileged structure in modern medicinal chemistry and agrochemical development. When functionalizing this heterocycle, the introduction of an iodine atom provides a critical synthetic handle for downstream cross-coupling and a heavy-atom pharmacophore for target engagement. However, the exact position of this halogen—yielding either 3-iodopyrazole or 4-iodopyrazole —fundamentally alters the molecule's electronic architecture, synthetic accessibility, and biological behavior.

This whitepaper provides an in-depth comparative analysis of these two isomers, detailing the causality behind their divergent reactivities, providing self-validating experimental protocols, and exploring their distinct pharmacological profiles.

Structural & Electronic Foundations

The behavioral differences between 3-iodo and 4-iodo pyrazoles stem directly from the asymmetric electron distribution within the 1H-pyrazole ring. The heterocycle contains a pyrrole-type nitrogen (N1, proton donor) and a pyridine-type nitrogen (N2, proton acceptor).

-

Electronic Distribution: Resonance contributions dictate that the C4 position is highly electron-rich , making it the thermodynamic sink for electrophilic attack[1]. Conversely, the C3 and C5 positions are electron-deficient due to their proximity to the electronegative nitrogen atoms.

-

Tautomeric Dynamics: In the unprotected state, the N-H proton rapidly migrates between N1 and N2. Consequently, 3-iodopyrazole and 5-iodopyrazole exist as a rapidly equilibrating tautomeric mixture in solution[2]. In stark contrast, 4-iodopyrazole is structurally symmetric regarding this tautomerism; the iodine remains at the C4 position regardless of which nitrogen holds the proton[2].

Table 1: Comparative Physical and Electronic Properties

| Property | 3-Iodopyrazole | 4-Iodopyrazole |

| CAS Number | 4522-35-4 | 3469-69-0 |

| Electronic Nature | Electron-deficient (C3/C5) | Electron-rich (C4) |

| Tautomerism | Equilibrates (3-iodo ⇌ 5-iodo) | Symmetric (4-iodo) |

| Predicted pKa | ~11.20[3] | ~12.68 - 12.99[4] |

| Melting Point | 67-70 °C (Boc-protected) | 108-110 °C[4] |

Regioselective Synthesis Strategies

Because of their opposing electronic natures, synthesizing these isomers requires entirely different chemical logic. 4-Iodopyrazole is accessed via direct electrophilic aromatic substitution (EAS), while 3-iodopyrazole requires an Umpolung-style directed metalation approach[5].

Regioselective synthesis pathways for 3-iodo and 4-iodo pyrazole isomers.

Protocol A: Green Synthesis of 4-Iodopyrazole (Direct EAS)

Rationale: Molecular iodine (

-

Preparation: Suspend 1H-pyrazole (1.0 equiv) in deionized water at room temperature.

-

Reagent Addition: Add solid

(0.5 equiv). The mixture will appear dark. -

Oxidation: Dropwise add 30% aqueous

(0.6 equiv). Causality: Dropwise addition controls the exothermic oxidation and prevents over-iodination (di/tri-iodo byproducts). -

Monitoring: Stir at room temperature for 1-24 hours. Monitor via TLC (Hexanes/EtOAc) until the starting material is consumed.

-

Quenching: Add saturated aqueous sodium thiosulfate (

). Causality: This neutralizes any unreacted electrophilic iodine species, preventing post-workup degradation. -

Isolation: Filter the resulting white/off-white precipitate, wash with cold water, and dry under a vacuum to yield pure 4-iodopyrazole.

Protocol B: Regioselective Synthesis of 3-Iodopyrazole (Directed Metalation)

Rationale: Because C3/C5 resist EAS, a strong base must be used to deprotonate the ring. The pyrazole N1 must first be protected to prevent tautomerism and to direct the lithiation to the adjacent C5 carbon (which becomes C3 upon deprotection)[5].

-

Setup: Dissolve 1-protected-pyrazole (e.g., 1-Boc-pyrazole) in anhydrous THF under an Argon atmosphere. Cool to -78 °C. Causality: Cryogenic conditions are mandatory to stabilize the highly reactive organolithium intermediate and prevent ring-opening side reactions.

-

Lithiation: Dropwise add n-Butyllithium (1.1 equiv). Stir for 1 hour at -78 °C to ensure complete directed ortho-metalation.

-

Halogenation: Slowly add a solution of

(1.2 equiv) in anhydrous THF. Causality: The lithium-halogen exchange traps the carbanion, forming the C-I bond. -

Quenching: Allow the mixture to warm to room temperature, then quench with saturated aqueous

. -

Workup: Extract with EtOAc. Wash the organic layer with

to remove residual iodine, dry over

Cross-Coupling Reactivity Profiles

Both isomers are heavily utilized as synthetic handles for Suzuki-Miyaura, Sonogashira, and Negishi cross-coupling reactions. However, their reactivity profiles differ significantly:

-

4-Iodopyrazole: Exhibits excellent reactivity in standard Pd-catalyzed couplings. The C4-I bond is electronically optimal for oxidative addition and lacks steric hindrance from the adjacent nitrogen atoms.

-

3-Iodopyrazole: Generally exhibits lower conversion rates[6]. The proximity of the C3-I bond to the pyridine-like nitrogen (N2) can lead to competing coordination with the palladium catalyst. This often necessitates the use of specialized, bulky, electron-rich ligands (e.g., XPhos) or copper co-catalysts to drive the reaction to completion[2].

Pharmacological Impact: The LADH Case Study

The spatial orientation of the iodine atom dictates the molecule's ability to engage biological targets. A premier example of this is the inhibition of Liver Alcohol Dehydrogenase (LADH).

4-Iodopyrazole is an exceptionally potent inhibitor of LADH, demonstrating a

Furthermore, the high binding affinity of 4-iodopyrazole, combined with the anomalous scattering signal of the heavy iodine atom, makes it a highly effective tool for Single-wavelength Anomalous Dispersion (SAD) phasing in X-ray crystallography[8].

Pharmacological impact of iodine position on LADH inhibition and crystallographic utility.

Conclusion

The selection between 3-iodo and 4-iodo pyrazole is not merely a matter of structural preference, but a strategic decision that dictates the entire synthetic workflow and pharmacological outcome. 4-Iodopyrazole offers streamlined synthesis via direct EAS and superior cross-coupling reactivity, making it ideal for rapid library generation. 3-Iodopyrazole, while synthetically demanding due to required metalation and tautomeric considerations, provides unique spatial vectors essential for navigating tight structure-activity relationship (SAR) landscapes where C4-substitution fails.

References

- BenchChem. "A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals." BenchChem.

- Beilstein Journal of Organic Chemistry. "Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents." Beilstein Journals.

- National Institutes of Health. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." PMC.

- SciSpace. "On the effects of some heterocyclic compounds on the enzymic activity of liver alcohol dehydrogenase." SciSpace.

- ResearchGate. "FragLites - Minimal, Halogenated Fragments Displaying Pharmacophore Doublets." ResearchGate.

- Foconsci Chemical. "4-Iodopyrazole CAS 3469-69-0 | Pharmaceutical intermediates." Fscichem.

- Guidechem. "3-Iodo-1H-pyrazole 4522-35-4 wiki." Guidechem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents [beilstein-journals.org]

- 3. Page loading... [wap.guidechem.com]

- 4. fscichem.com [fscichem.com]

- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

Commercial Sourcing & Technical Profile: 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole

CAS Registry Number: 1354706-90-3 Chemical Formula: C₇H₁₁IN₂ Molecular Weight: 250.08 g/mol Synonyms: 3-Iodo-1-(propan-2-yl)-5-methyl-1H-pyrazole; 1-Isopropyl-3-iodo-5-methylpyrazole[1]

Executive Summary & Strategic Importance

3-Iodo-1-isopropyl-5-methyl-1H-pyrazole is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its structural value lies in the 3-iodo position, which serves as a precise handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce aryl or heteroaryl motifs, while the 1-isopropyl and 5-methyl groups provide critical steric bulk that governs binding pocket selectivity.[1][2]

Critical Distinction: Researchers must distinguish this compound from its regioisomer, 4-iodo-1-isopropyl-3-methyl-1H-pyrazole (CAS 1215295-86-5) .[1][2] The 4-iodo isomer is thermodynamically easier to synthesize via direct electrophilic halogenation, making it cheaper and more abundant. However, the 3-iodo isomer (CAS 1354706-90-3) requires a more complex synthetic route (typically via diazotization), reflecting its higher cost and lower availability.[1][2]

Supply Chain Landscape

Primary Commercial Suppliers

The supply landscape for this specific isomer is tiered. While major catalog suppliers list it, "in-stock" availability fluctuates due to the complexity of the 3-iodo synthesis.[2]

| Supplier Category | Key Vendors | Availability Status | Purity Grade | Pack Sizes |

| Tier 1 (Catalog) | BLDpharm | High Probability (Stock) | >97% | 1g, 5g, 25g |

| Tier 2 (Aggregators) | MolAid , ChemScene | Moderate (Lead time 2-3 wks) | >95% | Custom |

| Tier 3 (Custom) | Enamine , WuXi AppTec | Made-to-Order (Lead time 4-6 wks) | >98% | kg scale |

Procurement Strategy

-

Discovery Scale (<10g): Prioritize BLDpharm or ChemScene for immediate dispatch. Verify the COA specifically checks for the absence of the 4-iodo regioisomer.

-

Process Scale (>100g): Engage a CRO (e.g., WuXi, Pharmablock) for a custom batch. The synthesis will likely proceed via the 3-amino-pyrazole intermediate (Sandmeyer reaction), which is scalable but requires safety management for diazonium species.[1][2]

Technical Specifications & Quality Control

Regioisomer Identification (The "3-Iodo" vs "4-Iodo" Trap)

The most common quality failure is the contamination of the 3-iodo product with the 4-iodo isomer or the non-iodinated precursor.[1][2]

-

1H NMR Distinction:

-

3-Iodo Isomer (Target): The proton at the C4 position appears as a singlet (or fine doublet) typically around δ 6.0 - 6.3 ppm .[1][2]

-

4-Iodo Isomer (Impurity): The proton at the C3 position (if 5-methyl is present) or C5 (if 3-methyl) shifts significantly downfield, often >7.2 ppm , due to the deshielding effect of the adjacent iodine and nitrogen.[1][2]

-

13C NMR: The C-I carbon signal is diagnostic. C3-I typically resonates upfield (~80-90 ppm) compared to C4-I.[1][2]

-

QC Protocol: HPLC Method

Objective: Separate 3-iodo and 4-iodo regioisomers.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).

-

Acceptance Criteria: Purity >97% (AUC). Regioisomer <0.5%.

Synthetic Context & Experimental Logic

Understanding the synthesis is crucial for troubleshooting impurity profiles.

Route A: Direct Iodination (The "Wrong" Route)

Reacting 1-isopropyl-5-methyl-1H-pyrazole with NIS or I₂/HIO₃ typically yields the 4-iodo isomer because the C4 position is the most electron-rich (nucleophilic).[1][2] This route cannot be used to access the 3-iodo target efficiently.[2]

Route B: The Sandmeyer Approach (The "Correct" Route)

The reliable synthesis of the 3-iodo isomer proceeds through a 3-amino precursor.[2]

Step 1: Condensation of isopropyl hydrazine with 3-aminocrotononitrile (or equivalent) to form 3-amino-1-isopropyl-5-methyl-1H-pyrazole .[1][2] Step 2: Diazotization (NaNO₂, HCl/H₂SO₄) followed by iodination (KI).

Experimental Protocol: Sandmeyer Iodination

Note: This protocol is a generalized adaptation for 3-aminopyrazoles.[1][2]

-

Diazotization: Dissolve 3-amino-1-isopropyl-5-methyl-1H-pyrazole (1.0 eq) in 20% H₂SO₄ at 0°C. Dropwise add NaNO₂ (1.1 eq) in water, maintaining temp <5°C. Stir for 30 min.

-

Iodination: Slowly add a solution of KI (1.5 eq) in water to the diazonium salt solution.

-

Workup: Allow to warm to RT (gas evolution occurs). Extract with EtOAc.[3][4][5] Wash with 10% Na₂S₂O₃ (to remove iodine color) and brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

Visualization: Synthesis & Decision Logic[1][2]

Figure 1: Regioselectivity Pathways

This diagram illustrates why the 3-iodo isomer is a "premium" building block compared to the 4-iodo variant.

Caption: Synthesis logic tree demonstrating the divergence between the common 4-iodo isomer (red path) and the target 3-iodo isomer (green path).

Figure 2: Procurement Decision Matrix

A logical flow for selecting the right supplier based on project phase.

Caption: Decision matrix for sourcing, emphasizing the critical CAS verification step to avoid regioisomer errors.

References

-

BLDpharm . Product Analysis: 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS 1354706-90-3).[1][2][6] Retrieved from

-

MolAid . Chemical Property Data: 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole.[1][2][6][7] Retrieved from

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole (Isomer Comparison). Retrieved from

-

BenchChem . Iodination of Pyrazoles: Comparative Guide. Retrieved from

Sources

- 1. Ethyl 2-hydroxy-6-nonylbenzoate - CAS号 1082424-06-3 - 摩熵化学 [molaid.com]

- 2. 1354704-56-5|3-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole|BLDpharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN101805291A - 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone, preparation method and application thereof - Google Patents [patents.google.com]

- 5. CN101805291A - 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone, preparation method and application thereof - Google Patents [patents.google.com]

- 6. 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole - CAS号 1354706-90-3 - 摩熵化学 [molaid.com]

- 7. methyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate - CAS号 1193723-43-1 - 摩熵化学 [molaid.com]

Technical Deep Dive: 3-Halopyrazoles as Building Blocks in Medicinal Chemistry

Executive Summary

In the architecture of modern drug discovery, 3-halopyrazoles (Cl, Br, I) occupy a critical niche as "linchpin" intermediates. Unlike their C4-halogenated counterparts—which are easily accessed via electrophilic aromatic substitution (SEAr)—C3-halopyrazoles require deliberate synthetic planning but offer a unique vector for diversification. They serve as orthogonal handles for transition-metal-catalyzed cross-couplings, allowing the late-stage introduction of polarity and complexity at a position that often dictates the metabolic stability and binding affinity of the final pharmacophore.

This guide dissects the synthesis, regiochemical challenges, and reactivity profiles of 3-halopyrazoles, providing a validated roadmap for their application in high-value medicinal chemistry campaigns.

Structural Dynamics: The Tautomerism Trap

Before engaging in synthesis, one must address the defining characteristic of N-unsubstituted pyrazoles: annular tautomerism .

For a pyrazole bearing a halogen at the 3-position (with no substituent on nitrogen), the molecule exists in rapid equilibrium between the 3-halo-1H-pyrazole and 5-halo-1H-pyrazole forms.

-

In Solution: The equilibrium is solvent-dependent. In non-polar solvents, the hydrogen bond acceptor/donor character influences the ratio.

-

Implication: "3-halopyrazole" and "5-halopyrazole" are identical chemical entities until the nitrogen is functionalized. Once the N1-position is alkylated or arylated, the symmetry breaks, locking the halogen into either the C3 or C5 position.

Naming Convention in this Guide: We refer to the scaffold as 3-halopyrazole assuming the standard numbering where the heteroatom bearing the hydrogen is N1, and the halogen is at C3 relative to N1, or referring to the tautomeric mix generically.

Synthesis Modules: Accessing the Core

Accessing 3-halopyrazoles is less trivial than C4-halogenation. Three primary strategies dominate, ranked here by reliability and scalability.

Strategy A: The Sandmeyer Reaction (The Gold Standard)

The most robust route to 3-chloro- and 3-bromopyrazoles is the conversion of 3-aminopyrazoles. This method avoids the regioselectivity issues of direct halogenation (which favors C4).

-

Mechanism: Diazotization of the C3-amine followed by displacement with a halide nucleophile (CuCl/CuBr).

-

Why it works: The diazonium intermediate at C3 is sufficiently stable to undergo substitution without immediate decomposition, unlike some electron-rich heterocycles.

Strategy B: Dehydroxyhalogenation

Starting from 3-pyrazolones (often accessible via hydrazine condensation with

-

Limitation: High temperatures can lead to side reactions or polymerization.

Strategy C: De Novo Cyclization

Condensation of hydrazines with

Visualization: Synthetic Pathways

Caption: Figure 1.[1][2][3] Primary synthetic workflows for accessing the 3-halopyrazole core. The Sandmeyer route (blue arrow) is preferred for late-stage diversity.

The Regioselectivity Bottleneck: N-Alkylation

The most common failure mode in pyrazole chemistry is uncontrolled N-alkylation. When alkylating a 3-halopyrazole, two isomers are possible:

-

1-Alkyl-3-halopyrazole (Target A): Halogen is meta-like to the alkyl group.

-

1-Alkyl-5-halopyrazole (Target B): Halogen is ortho-like to the alkyl group.

The Rules of Engagement

| Factor | Condition | Favored Product | Mechanistic Rationale |

| Sterics | Bulky Electrophile (e.g., iPr-I) | 1-Alkyl-3-halo | The N adjacent to the halogen (N2) is sterically crowded. Alkylation occurs at the distal nitrogen (N1). |

| Base/Cation | K | 1-Alkyl-3-halo | General thermodynamic control favors the less hindered isomer. |

| Chelation | Mg(II) or Lewis Acids | 1-Alkyl-5-halo | Coordination between the C3-halogen lone pair and the metal can direct the alkylating agent to the proximal nitrogen (N2). |

| Tautomerism | Solvent Polarity | Variable | Polar aprotic solvents (DMF, DMSO) stabilize the specific tautomer reacting, but sterics usually dominate. |

Expert Insight: If you absolutely require the 1-alkyl-5-halo isomer (where the halogen is adjacent to the N-substituent), do not rely on alkylation of the parent 3-halopyrazole. Instead, synthesize it de novo using a substituted hydrazine (e.g., methylhydrazine) and the appropriate Michael acceptor. This locks the regiochemistry at the cyclization step.

Reactivity Profile: The C3-Functionalization Engine

Once the N-position is locked, the C3-halogen becomes a versatile handle.

Cross-Coupling Hierarchy

The reactivity of the C3-halogen in Pd-catalyzed coupling is generally: I > Br > Cl . However, compared to other heterocycles, the C3 position is moderately deactivated due to the adjacent nitrogen's lone pair repulsion (if N2 is unsubstituted) or electronic effects.

-

Suzuki-Miyaura: Works excellently with boronic acids.

-

Catalyst: Pd(dppf)Cl

or Pd(PPh -

Base: Na

CO

-

-

Buchwald-Hartwig: Amination at C3 is valuable for creating kinase inhibitors (mimicking the adenine hinge binder).

-

Challenge: Pyrazoles can poison Pd catalysts via N-coordination.

-

Solution: Use bulky biaryl phosphine ligands (BrettPhos, RuPhos) to prevent catalyst sequestration.

-

Orthogonal Reactivity (C3 vs C4)

If a molecule contains halogens at both C3 and C4, C4 is usually more reactive toward oxidative addition in many contexts (electronic richness of the pyrazole ring makes C4 susceptible to Pd insertion if the ligand environment is right), but this is highly substrate-dependent.

-

Standard Logic: C4 is the nucleophilic center (SEAr). C3 is the electrophilic center (SNAr or Cross-coupling).

-

SNAr: 3-Halopyrazoles with electron-withdrawing groups (EWG) on N1 can undergo SNAr with strong nucleophiles, displacing the halogen.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-1H-pyrazole (Sandmeyer)

Context: Validated for gram-scale preparation.

Reagents: 3-Aminopyrazole (1.0 equiv), NaNO

-

Diazotization: Suspend 3-aminopyrazole in HBr (aq) at -5 °C to 0 °C.

-

Addition: Add NaNO

(dissolved in minimum water) dropwise. Maintain temp < 5 °C. The solution will turn clear/yellowish (diazonium salt formation). -

Substitution: In a separate vessel, dissolve CuBr in HBr. Transfer the cold diazonium solution slowly into the CuBr solution (caution: N

evolution). -

Reaction: Stir at RT for 2 hours, then heat to 60 °C for 1 hour to ensure completion.

-

Workup: Neutralize with NaOH or NaHCO

(carefully). Extract with Ethyl Acetate (3x). The product is often amphoteric; ensure pH ~7-8 for optimal extraction. -

Purification: Recrystallization from ethanol/water or silica column (Hex/EtOAc).

Protocol B: Regioselective N-Methylation (Favoring 1-Methyl-3-bromo)

Context: Common step to lock tautomer.

Reagents: 3-Bromo-1H-pyrazole, MeI, K

-

Setup: Dissolve 3-bromo-1H-pyrazole (1 equiv) in acetone (0.5 M).

-

Base: Add powdered K

CO -

Alkylation: Add MeI (1.1 equiv) dropwise.

-

Monitoring: Stir at RT. Monitor via TLC/LCMS.[4]

-

Checkpoint: You will likely see two spots. The major spot (lower polarity usually) is the 1-methyl-3-bromo isomer (sterically favored). The minor spot is 1-methyl-5-bromo.

-

-

Separation: The isomers have distinct R

values and can be separated via flash chromatography.

Visualization: Reactivity Logic

Caption: Figure 2.[1] Orthogonal reactivity zones. C3 serves as the cross-coupling acceptor, while C4 remains available for electrophilic substitution.

Medicinal Chemistry Case Studies

Case Study 1: Rynaxypyr (Chlorantraniliprole)

While primarily an agrochemical, the synthesis of Rynaxypyr highlights the industrial utility of 3-halopyrazoles.

-

Role: A 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid derivative is a key intermediate.[5]

-

Chemistry: The bromine at C3 is actually introduced early or maintained as a specific substituent to tune the electronic properties of the amide bond in the final molecule. It demonstrates the stability of the 3-halo motif through multi-step sequences involving harsh oxidation and condensation conditions.

Case Study 2: Kinase Inhibitors (General Architecture)

Many kinase inhibitors utilize the pyrazole ring to bind to the hinge region of ATP.

-

Strategy: A 3-halopyrazole is often coupled (Suzuki) to an aryl ring that fits into the hydrophobic pocket, while the N1 nitrogen is substituted with a solubilizing group that extends towards the solvent front.

-

Advantage: The C3-aryl bond vector provides a distinct geometry compared to C4-aryl pyrazoles, often allowing access to different sub-pockets (e.g., the "gatekeeper" residue).

References

-

Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Vertex AI Search / ResearchGate. A general strategy involving condensation of crotonates followed by halogenation.[6][7] 7

-

Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. Benchchem. Detailed Sandmeyer protocol and safety considerations. 8

-

Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. In-depth analysis of steric vs electronic control in alkylation. 9

-

Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Royal Society of Chemistry. Context on cross-coupling reactivity relevant to heteroaryl halides and pseudohalides. 2

-

Pyrazoles in Drug Discovery. PharmaBlock. Overview of pyrazole bioisosteres and approved drugs like Crizotinib. 10

Sources

- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]

- 6. Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. acs.figshare.com [acs.figshare.com]

- 10. img01.pharmablock.com [img01.pharmablock.com]

Structural Elucidation and Synthetic Utility of 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole: A Comprehensive Guide

Executive Summary

3-Iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS: 1354706-90-3) is a highly specialized, halogenated heterocyclic building block extensively utilized in modern drug discovery and agrochemical development (1)[1]. The presence of the uniquely positioned iodo group at the C3 position of the pyrazole core provides a versatile handle for transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth analysis of its structural topology, physicochemical profile, and the causal logic dictating its synthetic methodology.

Structural Analysis & SMILES Derivation

The Simplified Molecular-Input Line-Entry System (SMILES) is a topological syntax used to represent chemical structures. For 3-iodo-1-isopropyl-5-methyl-1H-pyrazole, the canonical isomeric SMILES string is:

CC(C)n1nc(I)cc1C

Deconstructing the SMILES Syntax:

-

CC(C) : Represents the isopropyl group [-CH(CH3)2]. The branching is denoted by the parentheses.

-

n1 : Denotes the first nitrogen atom (N1) of the aromatic pyrazole ring. The lowercase n indicates aromaticity, and 1 designates the ring closure identifier. The isopropyl group is covalently bonded to this nitrogen.

-

n : Represents the second nitrogen (N2) in the pyrazole ring, adjacent to N1.

-

c(I) : Represents the carbon at position 3 (C3) of the ring, which is bonded to an iodine atom (I).

-

c : Represents the unsubstituted carbon at position 4 (C4).

-

c1 : Represents the carbon at position 5 (C5), with the 1 closing the five-membered ring back to n1.

-

C : Represents the methyl group [-CH3] attached to C5.

This specific regiochemistry (1-isopropyl, 3-iodo, 5-methyl) is critical. The steric bulk of the isopropyl group at N1 directs the spatial orientation of the molecule, while the methyl group at C5 provides electron density and steric shielding, influencing the reactivity of the adjacent C4 position.

Physicochemical Profiling

Understanding the physicochemical parameters of this building block is essential for predicting its behavior in subsequent synthetic steps and its contribution to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of final Active Pharmaceutical Ingredients (APIs).

| Parameter | Value | Significance in Drug Design |

| Molecular Formula | C7H11IN2 | Defines the atomic composition and exact mass. |

| Molecular Weight | 250.08 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5. |

| CAS Registry Number | 1354706-90-3 | Unique identifier for chemical databases and procurement[1]. |

| Hydrogen Bond Donors | 0 | Lack of NH groups improves membrane permeability. |

| Hydrogen Bond Acceptors | 2 | The two pyrazole nitrogens can interact with kinase hinge regions. |

| Topological Polar Surface Area | ~17.8 Ų | Highly lipophilic, excellent for CNS penetration if retained in the API. |

Synthetic Methodology: The Sandmeyer Approach

Expertise & Experience: The Causality of Route Selection

Direct electrophilic aromatic substitution (SEAr) on a pyrazole ring (e.g., using I₂ or N-iodosuccinimide) predominantly occurs at the C4 position. This is because the C4 position is the most electron-rich, and the resulting Wheland intermediate is highly stabilized by resonance from both adjacent heteroatoms. Therefore, direct iodination of 1-isopropyl-5-methyl-1H-pyrazole will inherently yield the 4-iodo derivative, not the desired 3-iodo compound.

To selectively install the iodine at the C3 position, a Sandmeyer-type reaction is the most reliable and field-proven methodology (2)[2]. This requires starting from the corresponding 3-amino pyrazole precursor.

Self-Validating Experimental Protocol

Step 1: Diazotization

-

Reaction Setup: Suspend 3-amino-1-isopropyl-5-methyl-1H-pyrazole (1.0 eq) in a 10% aqueous solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

Temperature Control: Cool the reaction mixture strictly to 0–5 °C using an ice-salt bath. Causality: Diazonium salts are highly unstable and prone to explosive decomposition or unwanted phenol formation at elevated temperatures.

-

Reagent Addition: Add a cold aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise over 30 minutes.

-

Self-Validation: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (HONO), indicating complete conversion of the amine to the diazonium salt.

Step 2: Iodination

-

Halogen Source: While maintaining the temperature below 5 °C, add a concentrated aqueous solution of potassium iodide (KI, 2.5 eq) dropwise[2].

-

Thermal Activation: Gradually allow the reaction mixture to warm to room temperature.

-

Self-Validation: The reaction will vigorously evolve nitrogen gas (N₂). The cessation of bubbling serves as a visual indicator that the displacement of the diazonium group by iodine is complete.

Step 3: Workup and Purification

-

Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: This reduces any unreacted, highly oxidative iodine (I₂, which forms as a dark brown byproduct) to water-soluble iodide (I⁻), turning the solution from dark brown to pale yellow.

-

Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 3-iodo-1-isopropyl-5-methyl-1H-pyrazole.

Mechanistic Pathway Visualization

Mechanistic workflow of the Sandmeyer reaction for synthesizing 3-iodo pyrazoles.

Applications in Drug Development

The strategic placement of the iodo group at the C3 position transforms this molecule into a highly reactive electrophile for palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reacting the 3-iodo pyrazole with aryl or heteroaryl boronic acids allows for the rapid construction of biaryl systems. This is frequently used to explore the hydrophobic pockets of kinase active sites.

-

Sonogashira Coupling: Coupling with terminal alkynes yields rigid, linear motifs that can act as structural spacers in PROTAC (Proteolysis Targeting Chimera) linkers or advanced pharmacophores.

The C–I bond is significantly weaker and more reactive towards oxidative addition by Pd(0) compared to C–Br or C–Cl bonds, allowing these couplings to proceed under exceptionally mild conditions, preserving sensitive functional groups elsewhere on the molecule[2].

References

- Source: molaid.

- Source: vu.

Sources

The Biological Activity and Synthetic Utility of 3-Iodopyrazole Derivatives: A Technical Guide

The 3-iodopyrazole scaffold is a privileged structure in modern drug discovery and agrochemical development. Characterized by its bidentate hydrogen-bonding capability and the highly reactive iodine substituent, this heterocycle serves a dual purpose: it acts as a potent pharmacophore for target engagement and provides a versatile synthetic handle for late-stage functionalization[1]. This whitepaper explores the mechanistic rationale behind the biological activity of 3-iodopyrazole derivatives and details the self-validating synthetic workflows used to generate them.

Mechanistic Paradigm: Why 3-Iodopyrazole?

The pharmacological significance of pyrazole derivatives stems from their ability to mimic the adenine ring of ATP, making them exceptional candidates for kinase inhibition[2]. The 1H-pyrazolyl group acts as both a hydrogen bond donor and acceptor, allowing it to anchor securely within the highly conserved "hinge region" of kinase enzymes.

The strategic placement of an iodine atom at the C3 position introduces several critical advantages:

-

Halogen Bonding & Steric Exclusion : The polarizable iodine atom can participate in halogen bonding with backbone carbonyls in protein active sites. Additionally, its steric bulk allows for the stereospecific exclusion of off-target interactions within deep hydrophobic pockets[3].

-

Electronic Modulation : The electronegativity of the iodine atom lowers the pKa of the adjacent pyrazole N-H, enhancing its hydrogen-bond donating strength and altering the tautomeric equilibrium of the ring system[4].

-

Synthetic Linchpin : The C-I bond possesses a lower bond dissociation energy compared to C-Br or C-Cl, making it highly susceptible to oxidative addition by Palladium(0) catalysts. This enables rapid structure-activity relationship (SAR) exploration via cross-coupling reactions[5].

Fig 1. ATP-competitive kinase inhibition mechanism by 3-iodopyrazole derivatives.

Pharmacological Profiles and Biological Targets

3-Iodopyrazole derivatives exhibit a broad spectrum of biological activities, primarily driven by their specific substitution patterns.

Oncology and Kinase Inhibition

In oncology, substituted pyrazolo[1,5-a]pyridine compounds derived from 3-iodopyrazoles have been identified as potent inhibitors of RET kinase, a critical driver in various solid tumors[6]. Furthermore, fragment-based drug discovery (FBDD) utilizing halogenated "FragLites" has demonstrated that 3-iodopyrazoles can bind to both orthosteric and previously unidentified allosteric sites on Cyclin-dependent kinase 2 (CDK2), forming critical donor-acceptor paired interactions with the leucine backbone[3]. They are also utilized in the synthesis of Ataxia-telangiectasia and RAD-3-related protein (ATR) kinase inhibitors[7].

Metabolic Modulation

Beyond direct kinase inhibition, 3-iodopyrazole derivatives are utilized to synthesize allosteric modulators of Pyruvate Kinase M2 (PKM2). By promoting the tetramerization of PKM2, these compounds increase enzymatic activity, redirecting cellular metabolism away from the aerobic glycolysis (Warburg effect) typically relied upon by proliferating cancer cells[8].

Antimicrobial and Agrochemical Applications

The pyrazole moiety is fundamental to the activity of several commercial agrochemicals, including fipronil analogues, which function by targeting insect GABA receptors to disrupt neurotransmission[5]. In antimicrobial research, fluorinated 3-iodopyrazole derivatives (e.g., 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine) have shown efficacy in Minimum Inhibitory Concentration (MIC) assays against resistant bacterial strains[4].

Quantitative Data & SAR Summary

| Derivative Class / Scaffold | Primary Target | Biological Application | Key Metric / Activity Range |

| Pyrazolo[1,5-a]pyridines | RET Kinase | Oncology (Solid Tumors) | IC50 in low nanomolar range[6] |

| Halogenated "FragLites" | CDK2 | Oncology (FBDD) | Crystallographic binding validation[3] |

| Phthalazine-Pyrazoles | PKM2 | Metabolic Modulation | Allosteric activation (ATP generation)[8] |

| 5-Fluoro-3-iodopyrazoles | Bacterial Strains | Antimicrobial | Variable MIC (Strain dependent)[4] |

| 3-Iodo/Bromo-pyrazoles | GABA Receptors | Agrochemical (Insecticide) | Neurotransmission disruption[5] |

Synthetic Workflows and Methodologies

To harness the biological potential of 3-iodopyrazoles, researchers rely on transition-metal-catalyzed cross-coupling. The C-I bond acts as the primary site for diversification, enabling Suzuki-Miyaura (C-C aryl), Sonogashira (C-C alkynyl), and Buchwald-Hartwig (C-N) couplings[4]. Recent advancements also include multimetallic Pd/Ni-catalyzed C(sp2)–P cross-coupling under aqueous micellar conditions to form bioactive phosphonates[9].

Fig 2. Pd-catalyzed cross-coupling workflow for 3-iodopyrazole functionalization.

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling of 3-Iodopyrazole

This protocol describes the self-validating synthesis of a 3-arylpyrazole derivative, a common intermediate for kinase inhibitor libraries[6].

Causality & Experimental Rationale:

This methodology utilizes

Step 1: Reagent Assembly

In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 1-ethyl-3-iodopyrazole (1.0 eq, e.g., 11.4 mmol), the desired aryl or heteroaryl potassium trifluoroborate/boronic acid (1.1 eq),

Step 2: Solvent Addition & Degassing Add a mixture of 1,4-dioxane and water (4:1 v/v, ~100 mL). Immediately sparge the solution with Argon for 15 minutes. Causality: Water is crucial for the dissolution of the inorganic base and accelerates the activation of the boron species. Degassing is a mandatory self-validating step; failure to remove oxygen will result in the rapid oxidation of the active Pd(0) catalyst to an inactive Pd(II) complex, halting the reaction.

Step 3: Reaction Execution Seal the Schlenk flask and heat the mixture to 100 °C for 16 hours under vigorous stirring. Causality: Elevated thermal conditions provide the necessary activation energy to overcome the steric hindrance introduced by the XPhos ligand during the catalytic cycle.

Step 4: Reaction Monitoring (Validation) Monitor the reaction completion via LC-MS or Thin-Layer Chromatography (TLC). Causality: The disappearance of the highly UV-active 3-iodopyrazole starting material confirms complete conversion. If starting material persists, catalyst poisoning has likely occurred.

Step 5: Workup & Purification

Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous

References

-

"3-Iodo-1H-pyrazole 4522-35-4 wiki", Guidechem. 1

-

"FragLites—Minimal, Halogenated Fragments Displaying Pharmacophore Doublets. An Efficient Approach to Druggability Assessment", SciSpace.3

-

"3-Bromo-1H-pyrazole - Building Blocks", Benchchem. 5

-

"WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors", Google Patents. 6

-

"phthalazine derivatives as pyruvate kinase modulators", Justia Patents. 8

-

"WO2020087170A1 - Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as atr kinase inhibitors", Google Patents. 7

-

"Multimetallic Pd- and Ni-catalyzed C(sp2)–P cross-coupling under aqueous micellar conditions", Green Chemistry (RSC Publishing). 9

-

"5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine", Benchchem.4

-

"2-phenoxy-N-(1H-pyrazol-4-yl)propanamide", Benchchem. 2

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-phenoxy-N-(1H-pyrazol-4-yl)propanamide | Benchchem [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine | 1350653-23-4 | Benchchem [benchchem.com]

- 5. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]

- 6. WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors - Google Patents [patents.google.com]

- 7. WO2020087170A1 - Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as atr kinase inhibitors - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. Multimetallic Pd- and Ni-catalyzed C(sp 2 )–P cross-coupling under aqueous micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02735J [pubs.rsc.org]

Advanced Technical Whitepaper: Safety, Physicochemical Profiling, and Catalytic Applications of 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole

Executive Summary

In modern drug discovery and medicinal chemistry, highly functionalized pyrazole scaffolds are recognized as privileged structures, frequently serving as the core pharmacophore in kinase inhibitors and antiviral therapeutics (such as Hepatitis C treatments)[1]. 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS: 1354706-90-3) represents a highly specialized building block designed for late-stage functionalization[2].

As an Application Scientist, selecting this specific derivative is a calculated structural decision: the N1-isopropyl group provides critical steric shielding that prevents unwanted N-coordination to metal catalysts, while the C3-iodo substituent offers an exceptionally reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions[3]. This whitepaper provides a comprehensive Safety Data Sheet (SDS) profile, physicochemical data, and self-validating experimental protocols for utilizing this compound in advanced synthesis.

Safety Data Sheet (SDS) & Handling Protocols

Handling halogenated N-alkyl pyrazoles requires strict adherence to laboratory safety standards to mitigate exposure risks and preserve the chemical integrity of the carbon-iodine (C-I) bond, which is susceptible to photolytic degradation[4].

Hazard Identification (GHS Classification)

Based on structural analogs and standardized GHS criteria for iodinated pyrazoles, the following hazard profile applies[5]:

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Warning |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Warning |

| Specific Target Organ Toxicity (STOT) | Category 3 | H335: May cause respiratory irritation. | Warning |

Self-Validating Handling & Storage Protocols

To ensure experimental reproducibility and safety, the following environmental controls must be maintained:

-

Storage Causality: The C-I bond is prone to homolytic cleavage upon prolonged exposure to UV light. The compound must be stored in amber vials at 2–8 °C under an inert atmosphere (Argon or Nitrogen)[4].

-

Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness to prevent halogen permeation), tightly sealed safety goggles, and a dedicated chemical fume hood are mandatory.

-

Emergency Response: In case of skin contact, flush with copious amounts of water for 15 minutes. For spills, absorb with an inert material (e.g., vermiculite) and dispose of as halogenated organic waste.

Physicochemical Profiling

Understanding the quantitative metrics of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole is essential for calculating reaction stoichiometry and predicting solubility profiles during aqueous workups.

| Property | Value | Reference |

| CAS Registry Number | 1354706-90-3 | [2],[6] |

| Molecular Formula | C₇H₁₁IN₂ | [2] |

| Molecular Weight | 250.08 g/mol | [2] |

| LogP (Predicted) | ~2.5 - 3.0 | Extrapolated from[1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Mechanistic Causality in Catalysis

The utility of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole lies in the fundamental kinetics of the carbon-halogen bond. The C-I bond is significantly weaker and more polarizable than C-Br or C-Cl bonds. Consequently, it undergoes oxidative addition to low-valent transition metals (such as Pd⁰ or Cuᴵ) at a much faster rate and under milder conditions[3].

Furthermore, the N1-isopropyl group serves a dual purpose:

-

Electronic Modulation: It acts as an electron-donating group, subtly increasing the electron density of the pyrazole ring.

-

Steric Shielding: Unprotected NH-pyrazoles often act as competitive ligands, coordinating to palladium and poisoning the catalyst[3]. The bulky isopropyl group completely suppresses this off-target catalyst deactivation, ensuring high turnover numbers (TON).

Experimental Methodologies

Protocol A: Suzuki-Miyaura C-C Bond Formation

This protocol details the palladium-catalyzed coupling of the iodopyrazole with an arylboronic acid. The system is self-validating: the use of a biphasic solvent system ensures the base remains dissolved, while the Argon purge prevents the rapid oxidation of the Pd(PPh₃)₄ catalyst[7].

Step-by-Step Workflow:

-

Preparation: To an oven-dried Schlenk tube, add 3-iodo-1-isopropyl-5-methyl-1H-pyrazole (1.0 equiv, 0.1 mmol) and the desired arylboronic acid (1.1 equiv)[7].

-

Catalyst & Base Loading: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.5 equiv)[7].

-

Inert Atmosphere: Evacuate the tube and backfill with Argon. Repeat this cycle three times to create a strictly anaerobic environment.

-

Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and Water (4:1 v/v) via syringe.

-

Reaction: Seal the tube and heat in an oil bath at 90 °C for 5–12 hours. Monitor the consumption of the iodopyrazole via Thin Layer Chromatography (TLC)[7].

-

Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[7]. Purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig C-N Bond Formation

For synthesizing 3-aminopyrazole derivatives (critical for JAK-STAT pathway inhibitors), the Buchwald-Hartwig amination is employed[8].

Step-by-Step Workflow:

-

Preparation: In an oven-dried vial, combine the iodopyrazole (1.0 equiv), the amine partner (1.2 equiv), Pd₂(dba)₃ (2 mol%), and XPhos ligand (4 mol%)[9].

-

Base Addition: Add K₂CO₃ (2.0 equiv) to neutralize the hydroiodic acid byproduct[9].

-

Inert Atmosphere: Purge the system with Argon (3x cycles).

-

Reaction: Inject anhydrous toluene (5 mL) and heat the sealed mixture at 110 °C for 12–24 hours[9].

-

Workup: Cool the mixture and filter through a pad of Celite to remove insoluble palladium black and inorganic salts. Concentrate the filtrate and purify via column chromatography[8].

Visualizing Reaction Pathways